molecular formula C13H11ClN2O B084154 4-chloro-N'-phenylbenzohydrazide CAS No. 15089-07-3

4-chloro-N'-phenylbenzohydrazide

Cat. No.: B084154
CAS No.: 15089-07-3
M. Wt: 246.69 g/mol
InChI Key: FHLLMNAAJMLCIX-UHFFFAOYSA-N
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Description

4-Chloro-N'-phenylbenzohydrazide is a Schiff base derivative characterized by a benzohydrazide backbone (–C(O)–NH–N=CH–) substituted with a chlorine atom at the para position of the benzoyl group and a phenyl group at the hydrazide nitrogen (Fig. 1). Its synthesis typically involves condensation of 4-chlorobenzohydrazide with aromatic aldehydes under acidic or catalytic conditions .

Properties

CAS No.

15089-07-3

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-N'-phenylbenzohydrazide

InChI

InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17)

InChI Key

FHLLMNAAJMLCIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl

Other CAS No.

15089-07-3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Antiparasitic and Anticancer Activity
Compound Name Substituents/Modifications Activity (IC₅₀) Reference
(E)-4-Chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide Coumarin-oxypropyl-indole hybrid Anti-leishmanial: 21.5 μM
4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) Morpholinoethyl-sulfonohydrazide MCF-7: 13.2 μM; MDA-MB-468: 8.2 μM
VPC-70619 (N-Myc inhibitor) 4-Cyano and 2-trifluoromethyl groups Enhanced N-Myc inhibition
(E)-4-Chloro-Nʹ-(4-chlorobenzylidene)benzohydrazide (S4) 4-Chlorobenzylidene Moderate antimicrobial activity

Key Findings :

  • Indole and Coumarin Hybrids : The coumarin-oxypropyl-indole hybrid () demonstrates anti-leishmanial activity, likely due to enhanced π-π stacking and hydrogen bonding with parasitic targets.
  • Morpholine Ring: Compound 5f’s morpholinoethyl group improves solubility and target affinity, resulting in selective cytotoxicity against breast cancer cells .
  • Electron-Withdrawing Groups: The 4-cyano and 2-trifluoromethyl groups in VPC-70619 are critical for N-Myc inhibition, as their removal reduces activity by >50% .

Structural and Crystallographic Insights

Table 2: Crystallographic and Structural Comparisons
Compound Name Structural Features Biological Relevance Reference
4-Chloro-N′-[(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide Dibromo and dihydroxy substituents Enhanced halogen bonding
(C₆H₅CH₂)Sn(OHCH₃)(L2)Cl Incomplete Sn coordination Synthetic unpredictability
4-Chloro-N′-[(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide Chloro and hydroxyl groups Tridentate ligand behavior

Key Findings :

  • Coordination Chemistry: Organotin derivatives () exhibit incomplete coordination in synthetic reactions, highlighting challenges in predicting structural outcomes.

Metal Complexes and Corrosion Inhibition

Table 3: Metal Complex Performance in Corrosion Inhibition
Metal Complex Quantum Parameters (EHOMO, ELUMO) Inhibition Efficiency Reference
Mn(II)-Benzohydrazide High EHOMO (-5.2 eV) 89% (anodic inhibitor)
Co(II)-Benzohydrazide Moderate EHOMO (-5.5 eV) 78%

Key Findings :

  • Electron-Donating Capacity : Higher EHOMO values correlate with better corrosion inhibition, as seen in Mn(II) complexes .

Protein Binding and Bioavailability

The hydrazone derivative 4-chloro-N′-(pyridin-2-ylmethylene)benzohydrazide (CPBH) binds to Sudlow’s site I of serum albumin via static quenching, with structural rigidity in the binding pocket requiring high activation energy . This suggests that substituents influencing molecular flexibility may alter pharmacokinetic profiles.

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